

# The Role of B220 in the Adaptive Immune Response: A Technical Guide

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## Compound of Interest

Compound Name: B 220

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## Introduction

B220, also known as CD45R, is a high-molecular-weight isoform of the protein tyrosine phosphatase receptor type C (PTPRC), commonly referred to as CD45. In murine models, B220 is a widely utilized pan-B-cell marker, expressed on B lymphocytes from the pro-B cell stage through to mature and activated B cells.[1][2] Its expression is developmentally regulated, decreasing upon terminal differentiation into plasma cells.[2] While not a universal pan-B-cell marker in humans, B220 identifies specific subsets of B cells and its expression is considered differentiation-specific.[3] This technical guide provides an in-depth overview of the core functions of B220 in the adaptive immune response, with a focus on its role in B-cell development, signaling, and its utility as a research tool.

## B220 as a Marker for B-Cell Development and Subsets

The expression level of B220 is a key indicator of B-cell lineage and maturation status in mice. Variations in B220 expression, often categorized as B220<sup>low</sup> and B220<sup>high</sup>, in conjunction with other cell surface markers, allow for the precise identification of different B-cell developmental stages and subsets in various lymphoid organs.

## Quantitative Overview of B220 Expression on Murine B-Cell Populations

The following tables summarize the typical distribution and expression levels of B220 on B-cell populations in mouse bone marrow and spleen.

Table 1: B-Cell Populations in Mouse Bone Marrow[\[4\]](#)[\[5\]](#)[\[6\]](#)

B-Cell Stage	Phenotype	Percentage of B220+ Cells (Mean $\pm$ SD)	B220 Expression Level
Pro-B Cells	B220+CD43+IgM-	10-20%	Low to Intermediate
Pre-B Cells	B220+CD43-IgM-	60-70%	Intermediate
Immature B Cells	B220lowIgM+	10-15%	Low
Mature B Cells	B220highIgM+	5-10%	High

Table 2: B-Cell Populations in Mouse Spleen[\[4\]](#)[\[5\]](#)[\[6\]](#)

B-Cell Subset	Phenotype	Percentage of B220+ Cells (Mean $\pm$ SD)	B220 Expression Level
Transitional 1 (T1)	B220+AA4.1+IgM+CD23-	10-20%	High
Transitional 2 (T2)	B220+AA4.1+IgM+CD23+	15-25%	High
Follicular (Fo) B Cells	B220+CD21intCD23hi	50-60%	High
Marginal Zone (MZ) B Cells	B220+CD21hiCD23lo/-	5-15%	High

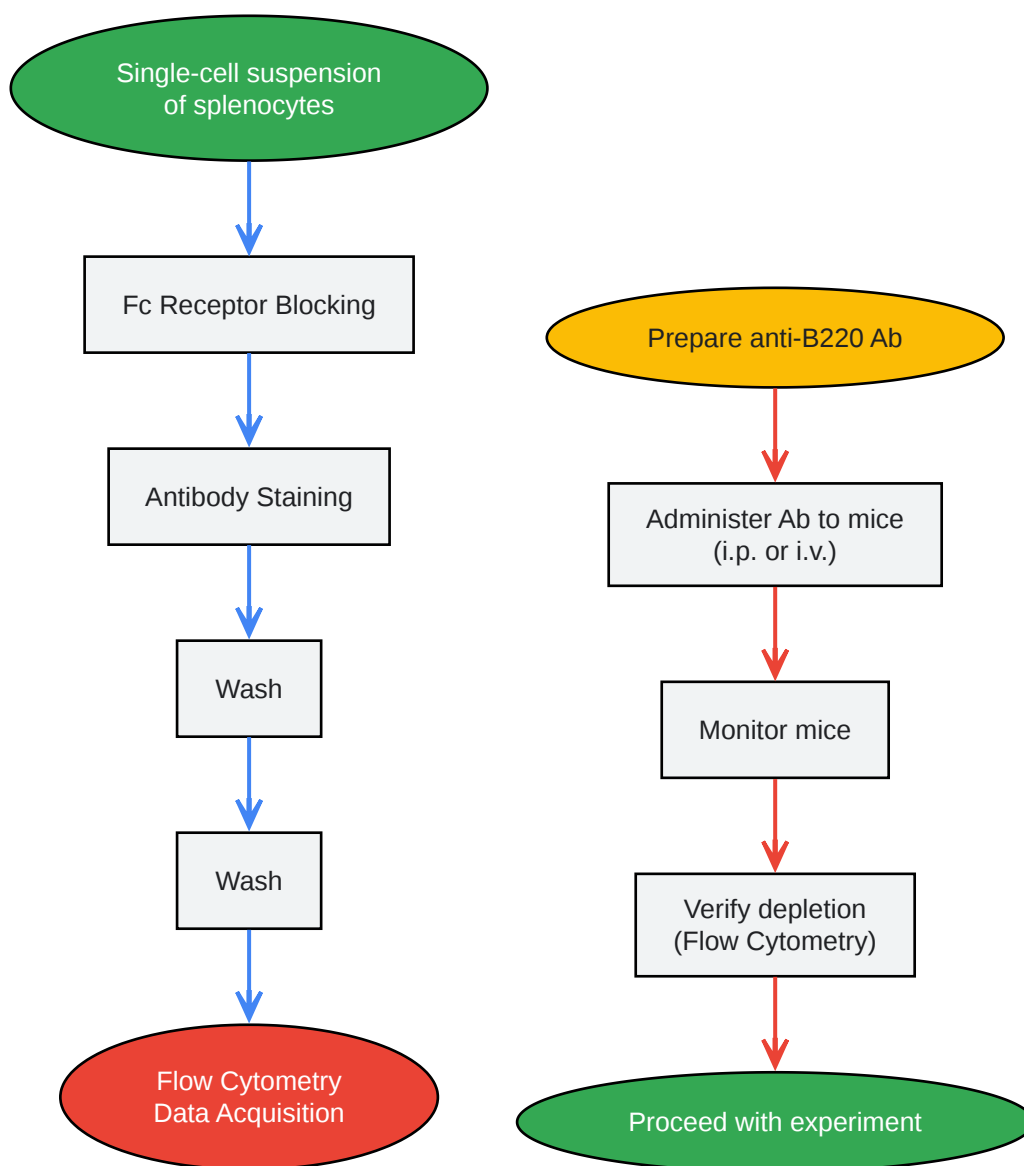
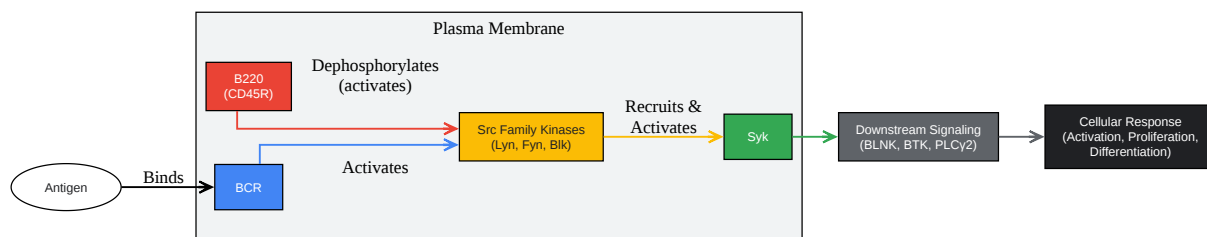
## The Role of B220 in B-Cell Receptor Signaling

B220 plays a critical role in modulating the signaling cascade initiated by the B-cell receptor (BCR). As a protein tyrosine phosphatase, B220's primary function is to regulate the

phosphorylation state of key signaling molecules, thereby controlling the threshold and outcome of B-cell activation.

Antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the Ig $\alpha$ /Ig $\beta$  signaling subunits by Src family kinases (SFKs) such as Lyn, Fyn, and Blk.<sup>[7][8]</sup> B220 enhances BCR signaling by dephosphorylating the inhibitory C-terminal tyrosine residue of these SFKs, thereby promoting their activation.<sup>[7]</sup> This initial activation is crucial for the subsequent recruitment and activation of Syk kinase, which further propagates the signal downstream.

The activated BCR signaling complex, often localized in lipid rafts, serves as a scaffold for the assembly of a signalosome. This complex includes adaptor proteins like BLNK (B-cell linker) and enzymes such as Bruton's tyrosine kinase (BTK) and phospholipase C-gamma 2 (PLC $\gamma$ 2).<sup>[5][8]</sup> The propagation of this signal ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.



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